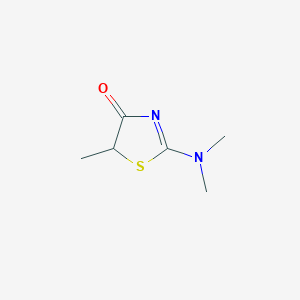
2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMAMCL or MTT and is primarily used in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one involves the reduction of the tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of viable cells. The reaction is catalyzed by succinate dehydrogenase and other mitochondrial enzymes.
Biochemical and Physiological Effects:
2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one has been shown to have minimal effects on cell metabolism and proliferation. The compound does not interfere with DNA synthesis or protein synthesis. It is also not known to be genotoxic or mutagenic. However, DMAMCL has been shown to induce apoptosis in some cell types.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one is its high sensitivity and specificity. The compound is also easy to use and can be adapted to a variety of cell types and experimental conditions. However, DMAMCL has some limitations. It is not suitable for long-term experiments as it can be toxic to cells at high concentrations. The compound is also sensitive to light and air, which can affect its stability and accuracy.
Future Directions
The use of 2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one in scientific research is expected to continue to grow. One potential future direction is the development of new derivatives of the compound with improved properties, such as increased stability and reduced toxicity. Another direction is the use of DMAMCL in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases. Additionally, the use of DMAMCL in combination with other reagents and techniques is expected to increase, leading to new insights into cell biology and disease mechanisms.
Synthesis Methods
The synthesis of 2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one involves the reaction of dimethylamine with 2-methyl-4-chloro-1,3-thiazole. The reaction takes place in the presence of a base, typically sodium hydroxide, and yields DMAMCL as a yellow crystalline solid. The purity of the compound can be enhanced through recrystallization.
Scientific Research Applications
2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one is commonly used in scientific research as a colorimetric assay reagent. It is used to determine cell viability and proliferation in a variety of cell types. The compound is also used in the detection of enzyme activity and as a substrate for the measurement of mitochondrial respiration. Additionally, DMAMCL is used to evaluate the cytotoxicity of various compounds.
properties
CAS RN |
132354-25-7 |
|---|---|
Product Name |
2-(Dimethylamino)-5-methyl-1,3-thiazol-4-one |
Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-(dimethylamino)-5-methyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C6H10N2OS/c1-4-5(9)7-6(10-4)8(2)3/h4H,1-3H3 |
InChI Key |
PJAYNYWLEVGDNV-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N=C(S1)N(C)C |
Canonical SMILES |
CC1C(=O)N=C(S1)N(C)C |
synonyms |
4(5H)-Thiazolone, 2-(dimethylamino)-5-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)





![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)






